molecular formula C24H21F2N3O2S2 B2891160 N-(4-butylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260622-66-9

N-(4-butylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2891160
CAS RN: 1260622-66-9
M. Wt: 485.57
InChI Key: SAMFEOHSPBNMDZ-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H21F2N3O2S2 and its molecular weight is 485.57. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitory Activity on Enzymes

The research conducted by Gangjee et al. (2008) on dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors showcases the significance of thieno[2,3-d]pyrimidine derivatives. These compounds, including ones structurally related to the requested compound, exhibit potent inhibitory action against human TS and DHFR, highlighting their potential in the development of new therapeutic agents with dual action. The most potent compound identified in this study demonstrated significant inhibitory activity, suggesting a promising avenue for further drug development (Gangjee, Qiu, Li, & Kisliuk, 2008).

Structural and Vibrational Spectroscopy Analysis

Another area of interest involves the investigation of the structural and vibrational spectroscopy of similar compounds. Studies such as those by Jenepha Mary et al. (2022) focus on understanding the vibrational signatures of related molecules through Raman and Fourier transform infrared spectroscopy. Such research helps elucidate the molecular structure, inter- and intra-molecular hydrogen bond formation, and stereo-electronic interactions, providing insights into the stability and pharmacokinetic properties of these compounds (Jenepha Mary, Pradhan, & James, 2022).

Antitumor Activity

The synthesis and evaluation of antitumor activity of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, as investigated by Hafez and El-Gazzar (2017), represent another critical application area. These derivatives were synthesized and assessed for their antitumor efficacy against various human cancer cell lines. The study revealed that several newly synthesized compounds displayed potent anticancer activity, underscoring the potential of such molecules in cancer therapy (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Research on the antimicrobial activity of synthesized pyrimidine-triazole derivatives, as explored by Majithiya and Bheshdadia (2022), demonstrates the broad applicability of these compounds. The study focused on novel derivatives synthesized from a specific precursor molecule, assessing their efficacy against selected bacterial and fungal strains. This highlights the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

properties

IUPAC Name

N-(4-butylphenyl)-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2N3O2S2/c1-2-3-4-15-5-7-18(8-6-15)27-21(30)14-33-24-28-20-9-10-32-22(20)23(31)29(24)19-12-16(25)11-17(26)13-19/h5-13H,2-4,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMFEOHSPBNMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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